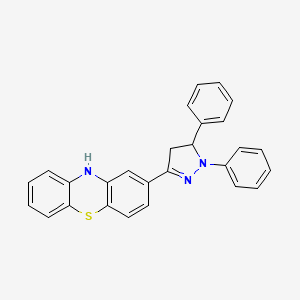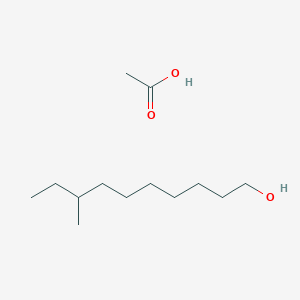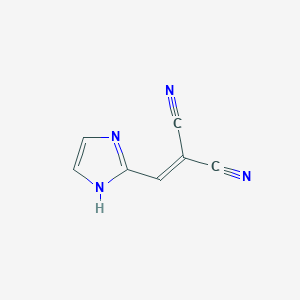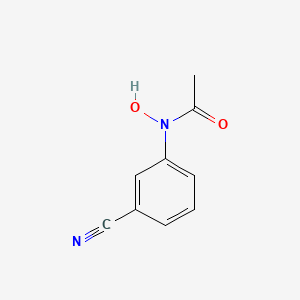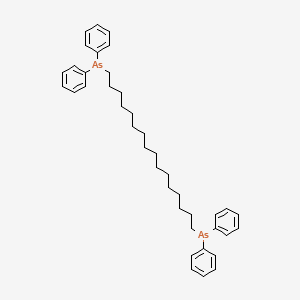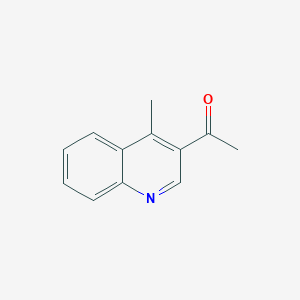
1-(4-Methylquinolin-3-YL)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Methylquinolin-3-YL)ethanone is an organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and applications in various fields such as medicine, chemistry, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-(4-Methylquinolin-3-YL)ethanone can be synthesized through various methods. One common approach involves the oxidative coupling of 1-(2-methyl-4-phenylquinolin-3-yl)ethanone with ethanol under oxidative conditions. This method utilizes a cascade sequence of bromination, aldol condensation, and substitution reactions . Another method involves the Skraup synthesis, which uses aniline and glycerine in the presence of an oxidizing agent .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and green reaction protocols are also explored to enhance the efficiency and sustainability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions: 1-(4-Methylquinolin-3-YL)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline-4-carboxylic acid derivatives.
Reduction: Reduction reactions can convert the ethanone group to an alcohol group.
Substitution: The methyl group at the 4-position can be substituted with other functional groups to create diverse derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve halogenating agents and nucleophiles under basic or acidic conditions.
Major Products:
Oxidation: Quinoline-4-carboxylic acid derivatives.
Reduction: 1-(4-Methylquinolin-3-YL)ethanol.
Substitution: Various substituted quinoline derivatives.
Wissenschaftliche Forschungsanwendungen
1-(4-Methylquinolin-3-YL)ethanone has numerous applications in scientific research:
Wirkmechanismus
The mechanism of action of 1-(4-Methylquinolin-3-YL)ethanone involves its interaction with specific molecular targets and pathways. For instance, quinoline derivatives are known to inhibit DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase, leading to rapid bacterial death . The compound’s structure allows it to interact with various enzymes and receptors, contributing to its diverse biological activities .
Vergleich Mit ähnlichen Verbindungen
3-Acetylquinoline: Shares a similar quinoline structure with an acetyl group at the 3-position.
4-Hydroxyquinoline: Contains a hydroxyl group at the 4-position, offering different chemical properties and applications.
2-Methylquinoline: Has a methyl group at the 2-position, affecting its reactivity and biological activities.
Uniqueness: 1-(4-Methylquinolin-3-YL)ethanone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C12H11NO |
|---|---|
Molekulargewicht |
185.22 g/mol |
IUPAC-Name |
1-(4-methylquinolin-3-yl)ethanone |
InChI |
InChI=1S/C12H11NO/c1-8-10-5-3-4-6-12(10)13-7-11(8)9(2)14/h3-7H,1-2H3 |
InChI-Schlüssel |
FBXBMGNVOLRDBM-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=NC2=CC=CC=C12)C(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-{[4-(4-Hydroxybutyl)phenoxy]methyl}thiophene-2-carboxylic acid](/img/structure/B14424362.png)
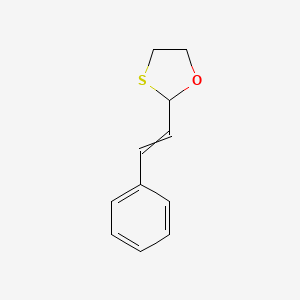
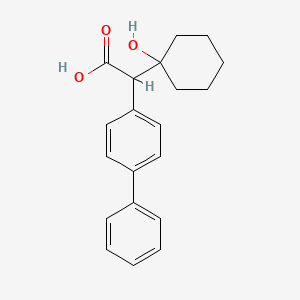
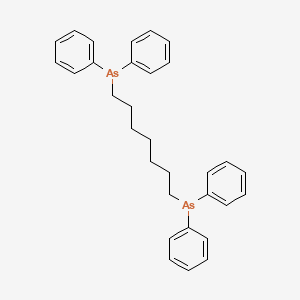
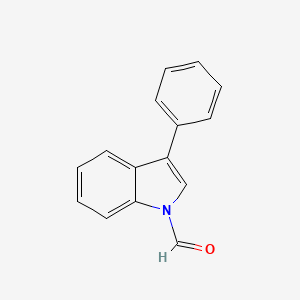
![2,6-Difluoro-N-[(2,3,4,5-tetrachlorophenyl)carbamoyl]benzamide](/img/structure/B14424396.png)
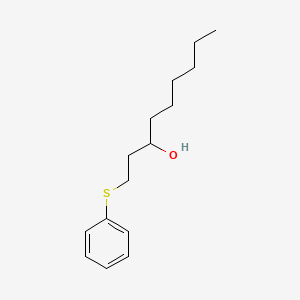

![1,5-Dimethyloctahydro-1H-cyclopenta[b]pyridine](/img/structure/B14424414.png)
